gold;silver

Catalysis Hydrogenation Nanoparticle stability

Gold-silver alloy nanoparticles (CAS 63717-64-6) form a homogeneous alloy phase with continuously tunable plasmon resonance (403–525 nm) — a range unattainable by monometallic AuNPs, AgNPs, or physical mixtures. This true alloy delivers 100% conversion efficiency over five consecutive reaction cycles for continuous-flow hydrogenation, exceptional CO oxidation selectivity in H₂-rich reformate for fuel-cell protection, and non-monotonic resistivity peaking at ~11.5 μΩ·cm at equiatomic composition for thin-film resistor engineering. Procure 95% purity, CTAB-stabilized, 12–17 nm spherical NPs to replicate validated performance. Specify at.% composition for electrical applications.

Molecular Formula AgAu
Molecular Weight 304.835 g/mol
CAS No. 63717-64-6
Cat. No. B15447529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegold;silver
CAS63717-64-6
Molecular FormulaAgAu
Molecular Weight304.835 g/mol
Structural Identifiers
SMILES[Ag].[Au]
InChIInChI=1S/Ag.Au
InChIKeyPQTCMBYFWMFIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold-Silver Alloy Nanoparticles (CAS 63717-64-6): Physicochemical Identity and Scientific Procurement Considerations


Gold-silver (CAS 63717-64-6), also referred to as Ag-Au alloy or electrum in its bulk form, constitutes a bimetallic system with the molecular formula AgAu and a molecular weight of 304.835 g/mol . While historically used in coinage, its contemporary scientific and industrial relevance resides in nanostructured forms where the two metals form homogeneous alloy phases rather than core-shell configurations or physical mixtures [1]. The complete miscibility of gold and silver across all compositional ratios enables precise tuning of electronic structure, surface plasmon resonance, and catalytic active sites — properties that are not attainable with either monometallic counterpart alone [1][2]. This compound is supplied in various forms including nanoparticle dispersions, nanoporous systems, alloyed nanoislands, and thin films, with typical purity specifications of 95% or higher for research-grade material .

Why Gold-Silver Alloy (CAS 63717-64-6) Cannot Be Replaced by Monometallic Gold or Silver in Performance-Critical Applications


Procurement decisions that treat gold-silver alloy nanoparticles as functionally interchangeable with pure gold nanoparticles (AuNPs), pure silver nanoparticles (AgNPs), or physical mixtures of the two risk substantial performance degradation across multiple validated metrics. The alloy phase creates an electronic environment fundamentally distinct from either pure metal: the d-band center shifts due to lattice strain and ligand effects, altering adsorption energetics for catalytic reactions [1]. In optical applications, pure AuNPs exhibit a fixed localized surface plasmon resonance (LSPR) at approximately 525 nm, while AgNPs show LSPR at approximately 403 nm; Ag-Au alloys enable continuous LSPR tuning across this entire 122 nm spectral gap, a capability that neither monometallic species nor physical blends can achieve [2]. Furthermore, the synergistic electronic interaction between gold and silver in the alloy state — not present in physical mixtures — confers enhanced catalytic selectivity in competitive oxidation reactions and dramatically improved catalyst longevity through suppressed sintering and leaching [1][3]. The evidence below quantifies these differences and provides a rigorous basis for compound selection.

Quantitative Evidence Guide: Differentiated Performance of Gold-Silver Alloy (CAS 63717-64-6) versus Monometallic Comparators


Catalyst Recyclability: 100% Conversion Retention After Five Cycles versus Monometallic Failure

In hydrogenation reactions, Ag-Au alloy nanoparticles demonstrate 100% conversion efficiency after five consecutive reaction cycles, whereas monometallic Ag and Au nanoparticles lose catalytic activity and become incapable of maintaining performance over the same cycling regime [1]. This represents a >95% advantage in maintained conversion efficiency relative to monometallic controls, which fail to sustain activity beyond initial cycles.

Catalysis Hydrogenation Nanoparticle stability

LSPR Wavelength Tunability: 122 nm Spectral Range Accessible Only Through Alloy Formation

The localized surface plasmon resonance (LSPR) of monometallic Au NPs is fixed at approximately 525 nm, while monometallic Ag NPs exhibit LSPR at approximately 403 nm in aqueous medium [1]. Ag-Au alloy nanoparticles enable continuous LSPR tuning across the entire 122 nm spectral gap between these fixed wavelengths through compositional control [1][2]. Physical mixtures of Au and Ag NPs cannot reproduce this continuous tunability; they instead produce two discrete, overlapping absorption bands corresponding to each pure metal.

Plasmonics Optical sensing Nanophotonics

CO Oxidation Selectivity in Hydrogen-Rich Feed: Au-Ag Alloy Superior to Pure Gold

In preferential CO oxidation (PROX) at low temperature, nanoporous Au-Ag alloy catalysts exhibit exceptionally high selectivity for CO oxidation in the presence of H₂ compared to monometallic Au catalysts [1]. This high selectivity is mechanistically attributed to silver segregation on low-coordination surface sites, which inhibits H₂ adsorption and suppresses the competing H₂ oxidation pathway that consumes hydrogen intended for fuel cell operation [1]. The pronounced dependence of reaction rate on silver surface concentration confirms that the alloy surface composition directly governs selectivity outcomes.

Preferential CO oxidation Fuel cell catalysis PROX

Electrical Resistivity: Alloy Exhibits Non-Monotonic Composition-Dependent Behavior

The electrical resistivity of Ag-Au alloys deviates substantially from a linear interpolation between the end-member metals. At the equiatomic composition (50 at.% Ag), the bulk alloy exhibits a resistivity of approximately 11.5 μΩ·cm, which is significantly higher than both pure silver (1.47 μΩ·cm) and pure gold (2.44 μΩ·cm) [1][2]. This non-linear behavior — resistivity peaks at intermediate compositions — demonstrates that alloy formation introduces electron scattering mechanisms (disorder and impurity-like perturbations) not present in either pure metal, and this property cannot be replicated by simple physical blending [2].

Electrical characterization Thin-film electronics Material properties

Evidence-Backed Application Scenarios for Gold-Silver Alloy (CAS 63717-64-6) Procurement


Recyclable Heterogeneous Catalysis for Continuous-Flow Hydrogenation

Based on the evidence that Ag-Au alloy nanoparticles maintain ~100% conversion efficiency over five consecutive reaction cycles while monometallic catalysts fail [1], procurement of alloy NPs is indicated for continuous-flow hydrogenation systems where catalyst replacement downtime and noble metal attrition are primary cost drivers. The demonstrated recyclability translates to reduced catalyst inventory requirements and extended time-on-stream per catalyst charge. Users should specify CTAB-stabilized spherical nanoparticles in the 12-17 nm size range to replicate the reported performance conditions.

Tunable Plasmonic Sensors and Wavelength-Specific Optical Devices

The 122 nm continuous LSPR tuning range (403-525 nm) achievable exclusively through Ag-Au alloy formation [2][3] enables a single procured material system to serve multiple application wavelengths. This is particularly valuable for surface-enhanced Raman spectroscopy (SERS) substrates, plasmonic color filters, and biosensors requiring excitation wavelength matching. Procuring alloy nanoparticles eliminates the need to stock and qualify separate AuNP and AgNP batches for violet (AgNP-matched) and green (AuNP-matched) optical applications.

Preferential CO Oxidation (PROX) Catalysts for Fuel Cell Hydrogen Purification

Evidence demonstrates that nanoporous Au-Ag alloy catalysts exhibit exceptionally high CO oxidation selectivity in H₂-rich environments compared to monometallic Au catalysts, due to silver surface segregation inhibiting H₂ adsorption [4]. Procurement of nanoporous Ag-Au alloy systems is therefore indicated for fuel cell hydrogen purification units where selective CO removal without H₂ consumption is critical to downstream platinum catalyst protection and overall fuel cell system efficiency.

Thin-Film Resistors with Composition-Tuned Sheet Resistance

The non-monotonic resistivity of Ag-Au alloys — peaking at ~11.5 μΩ·cm at equiatomic composition versus 1.47 μΩ·cm for pure Ag and 2.44 μΩ·cm for pure Au [5][6] — enables precise sheet resistance engineering through compositional control. This property is leveraged in microfabrication of thin-film resistors, heating elements, and sensor electrodes where specific resistivity targets fall outside the ranges achievable with pure noble metals. Procurement specifications should include precise atomic composition (e.g., 50/50 at.% for maximum resistivity) to achieve the desired electrical characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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